

An In-depth Technical Guide to 4-Nitropicolinaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Nitropicolinaldehyde**

Cat. No.: **B179673**

[Get Quote](#)

Abstract

4-Nitropicolinaldehyde, also known as 4-nitropyridine-2-carbaldehyde, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic structure, characterized by an electron-withdrawing nitro group and an electrophilic aldehyde on a pyridine scaffold, imparts versatile reactivity. This guide provides an in-depth exploration of the fundamental chemistry of **4-Nitropicolinaldehyde**, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, established synthetic routes, key reaction mechanisms, and significant applications, particularly its role as a precursor to bioactive molecules.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.^[1] The introduction of specific functional groups onto this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing pharmacokinetic and pharmacodynamic profiles. **4-Nitropicolinaldehyde** (CAS No. 108338-19-8) emerges as a particularly valuable intermediate.^{[2][3]} The presence of a nitro group at the C4-position and an aldehyde at the C2-position creates a molecule with distinct reactive sites, enabling a wide array of chemical transformations. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire pyridine ring, making it susceptible to nucleophilic attack, while the aldehyde group serves as a versatile

handle for condensation and carbon-carbon bond-forming reactions.^[4] This guide will elucidate the core chemical principles that make **4-Nitropicolinaldehyde** an indispensable tool in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application in research. **4-Nitropicolinaldehyde** is a solid at room temperature and should be stored under an inert atmosphere to prevent oxidation of the aldehyde functionality.^[3]

Table 1: Physicochemical Properties of **4-Nitropicolinaldehyde**

Property	Value	Source
IUPAC Name	4-nitropyridine-2-carbaldehyde	PubChem ^[2]
CAS Number	108338-19-8	ChemNet ^[5]
Molecular Formula	C ₆ H ₄ N ₂ O ₃	PubChem ^[2]
Molecular Weight	152.11 g/mol	PubChem ^[2]
Boiling Point	275.3°C at 760 mmHg	ChemNet ^[5]
Density	1.432 g/cm ³	ChemNet ^[5]
Flash Point	120.3°C	ChemNet ^[5]

Note: Physical properties are computed or experimentally determined values from various chemical databases.

Spectroscopic analysis is essential for confirming the identity and purity of **4-Nitropicolinaldehyde** after synthesis or before use. The key expected features in its spectra include:

- ¹H NMR: Distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts influenced by the anisotropic effects of the nitro and aldehyde groups. A characteristic

singlet for the aldehydic proton would be observed at a downfield region (typically δ 9-10 ppm).

- ^{13}C NMR: Resonances for the six carbon atoms, including a signal for the carbonyl carbon of the aldehyde group (typically δ 190-200 ppm).
- FT-IR: Strong characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm^{-1}) and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm^{-1} , respectively).
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (152.11 m/z), which is crucial for confirming its molecular formula.

Synthesis and Purification

The most common and logical synthetic strategy for preparing **4-Nitropicolinaldehyde** involves a two-step sequence starting from pyridine N-oxide. This approach is favored because direct nitration of pyridine is often inefficient and leads to a mixture of products, whereas the N-oxide derivative facilitates electrophilic substitution at the 4-position.

Synthetic Pathway

The synthesis proceeds via two key transformations:

- Nitration of Pyridine N-oxide: Pyridine N-oxide is nitrated using a mixture of nitric acid (HNO_3) and sulfuric acid (H_2SO_4) to yield 4-nitropyridine N-oxide.^[6] The N-oxide group activates the C4 position for electrophilic attack.
- Deoxygenation and Functional Group Introduction: The resulting 4-nitropyridine N-oxide is then treated with a reagent like phosphorus trichloride (PCl_3) or a similar deoxygenating agent.^[6] This step removes the N-oxide and can concurrently be used to set the stage for introducing the aldehyde. A more direct route from a precursor like 4-nitro-2-methylpyridine would involve selective oxidation of the methyl group.

A common laboratory-scale synthesis involves the nitration of pyridine to form 4-nitropyridine, followed by a reaction to introduce the aldehyde group.^[4] For example, using the Vilsmeier reagent on 4-nitropyridine can introduce the aldehyde at the 2-position.^[4]

Caption: General synthetic scheme for **4-Nitropicolinaldehyde**.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established chemical principles and should be performed by qualified personnel with appropriate safety precautions.

Objective: Synthesize **4-Nitropicolinaldehyde** from 4-Nitropyridine.

Step 1: Formylation of 4-Nitropyridine

- In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel under an inert argon atmosphere, place 4-nitropyridine in a suitable anhydrous solvent (e.g., DMF).
- Cool the mixture to 0°C in an ice bath.
- Slowly add a formylating agent, such as the Vilsmeier reagent (prepared from POCl_3 and DMF), to the cooled solution while maintaining the temperature below 5°C. The causality here is critical: the Vilsmeier reagent is a potent electrophile, and low temperatures are required to control the exothermic reaction and prevent side-product formation.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).^[7]
- Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

Step 2: Purification

- Filter the crude product and wash it with cold water.
- The primary method for purification is recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and by-products.

- For higher purity, column chromatography on silica gel may be employed.^[4] The choice of eluent (e.g., a hexane/ethyl acetate gradient) is determined by the polarity of the compound and impurities.
- Dry the purified product under vacuum. Confirm identity and purity using melting point analysis, NMR, and IR spectroscopy.

Chemical Reactivity and Mechanistic Insights

The reactivity of **4-Nitropicolinaldehyde** is dominated by its two functional groups, which are electronically linked through the pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group is a potent electrophile, susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesis.

- Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines) and with hydrazines or semicarbazides to form hydrazones and semicarbazones, respectively.^[7] These reactions are often the first step in synthesizing more complex heterocyclic systems.
- Reductive Amination: The intermediate imine can be reduced *in situ* (e.g., with NaBH_3CN) to form secondary amines, a fundamental transformation in drug discovery for linking molecular fragments.
- Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene, providing a powerful method for carbon-carbon double bond formation.
- Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (4-nitropicolinic acid) or reduced to the primary alcohol (4-nitropyridin-2-yl)methanol.

Reactivity of the Nitro Group and Pyridine Ring

The nitro group is a strong deactivating and meta-directing group in typical electrophilic aromatic substitution. However, in the context of a pyridine ring, its primary influence is to render the ring electron-deficient.

- Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the positions ortho and para to the nitro group highly susceptible to nucleophilic attack.[8] This allows for the displacement of suitable leaving groups at these positions. The nitro group itself can sometimes be displaced by strong nucleophiles under harsh conditions.[9][10]
- Reduction to an Amine: The nitro group can be selectively reduced to an amino group (4-aminopicolinaldehyde) using various reducing agents (e.g., $SnCl_2$, $H_2/Pd-C$). This transformation is of paramount importance as it introduces a key nucleophilic and basic center, dramatically altering the molecule's properties and opening up new synthetic possibilities, such as amide bond formation.

Caption: Key reactive pathways of **4-Nitropicolinaldehyde**.

Applications in Drug Development and Medicinal Chemistry

4-Nitropicolinaldehyde is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs.[3][4] Its bifunctional nature allows it to be a linchpin in convergent synthetic strategies.

- Synthesis of Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond interaction in the ATP-binding pocket of the enzyme. **4-Nitropicolinaldehyde** can be used to construct substituted pyridine cores for these molecules.[3]
- Antimicrobial and Antiviral Agents: Many nitrogen-containing heterocyclic compounds exhibit antimicrobial properties. The aldehyde can be elaborated into structures like thiosemicarbazones, which are known to chelate metal ions and inhibit enzymes essential for microbial survival.[7]
- Precursor to Antitubercular Drugs: The nitroimidazole class of antibiotics, such as pretomanid, is vital for treating drug-resistant tuberculosis.[11] While not a direct precursor, the chemistry of nitro-substituted heterocycles like **4-Nitropicolinaldehyde** is central to the synthesis of analogous structures. The reduction of the nitro group to an amine is a key step in building the complex pharmacophores required for antitubercular activity.

Safety and Handling

4-Nitropicolinaldehyde should be handled with standard laboratory precautions. It is an irritant and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Refer to the Material Safety Data Sheet (MSDS) for complete toxicological and handling information before use.

Conclusion

4-Nitropicolinaldehyde is a high-value synthetic intermediate whose importance is derived from the strategic placement of two versatile functional groups on an electron-deficient pyridine ring. Its well-defined reactivity allows for predictable and efficient synthetic transformations, making it an indispensable tool for medicinal chemists and researchers in drug discovery. A comprehensive understanding of its synthesis, properties, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full potential in the creation of novel, complex, and biologically active molecules.

References

- Time in Burnett County, US. Google Search.
- **4-Nitropicolinaldehyde** | C6H4N2O3 | CID 14578929.
- **4-Nitropicolinaldehyde**. MySkinRecipes. [Link]
- 2-Pyridinecarboxaldehyde, 4-Nitro-. Pipzine Chemicals. [Link]
- 6-Nitropicolinaldehyde | C6H4N2O3 | CID 14761467.
- Preparation method for 4-pyridinecarboxaldehyde.
- Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. [Link]
- Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines.
- 5-Decanone | C10H20O | CID 13175.
- 4-Nitropyridine | C5H4N2O2 | CID 70734.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV-REQUIMTE/Aveiro.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300.
- acetoin butyrate butan-3-one-2-yl butano

- A kind of synthetic method of 4 pyridine carboxaldehyde.
- acetoин acetate 2-acetoxy-3-butanone. The Good Scents Company. [Link]
- Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
- tonka ketone coumarone (Symrise). The Good Scents Company. [Link]
- Process for the production of pyridine aldehydes.
- Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]
- Pyridones in drug discovery: Recent advances.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC, PubMed Central. [Link]
- Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Semantic Scholar. [Link]
- jasminone, 51608-18-5. The Good Scents Company. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitropicolinaldehyde | C6H4N2O3 | CID 14578929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitropicolinaldehyde [myskinrecipes.com]
- 4. 2-Pyridinecarboxaldehyde, 4-Nitro- | Chemical Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
- 5. 4-nitropyridine-2-carbaldehyde | 108338-19-8 [chemnet.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitropicolinaldehyde: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179673#fundamental-chemistry-of-4-nitropicolinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com